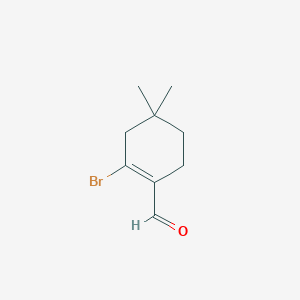

2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde

Overview

Description

“2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde” is a chemical compound with the CAS Number: 251980-67-3 . It has a molecular weight of 217.11 . The IUPAC name for this compound is 2-bromo-4,4-dimethylcyclohex-1-ene-1-carbaldehyde . The InChI code for this compound is 1S/C9H13BrO/c1-9(2)4-3-7(6-11)8(10)5-9/h6H,3-5H2,1-2H3 .

Molecular Structure Analysis

The molecular structure of “2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde” can be represented by the InChI code 1S/C9H13BrO/c1-9(2)4-3-7(6-11)8(10)5-9/h6H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis

The physical form of “2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde” is solid . It should be stored in a refrigerator .Scientific Research Applications

Synthesis of Complex Organic Compounds

2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde serves as a precursor in the synthesis of complex organic molecules. It has been employed in the synthesis of tetrahydro- and hexahydro-dibenzothiophenes through conjugate addition and annulation processes, showcasing its utility in constructing sulfur-containing heterocycles which are relevant in various chemical and pharmaceutical applications (Sun, Wang, & Prins, 2008).

Fluorination Reactions

This compound is also instrumental in fluorination reactions. Research has demonstrated its effectiveness in undergoing fluorination with xenon difluoride, leading to the production of fluorinated cyclohexa-dienone derivatives. These fluorinated compounds have potential applications in medicinal chemistry and materials science (Koudstaal & Olieman, 2010).

Microwave-Assisted Cyclization

Microwave-assisted cyclization under mildly basic conditions has been utilized to transform related bromocyclohexene derivatives into benzo[c]chromen-6-ones and their tetrahydro analogues. This demonstrates the compound's potential for rapid synthesis of chromene derivatives, which are of interest for their biological activities and as building blocks in organic synthesis (Dao, Ho, Lim, & Cho, 2018).

Electrocatalytic Dehalogenation

In the realm of electrochemical reactions, 2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde and its derivatives have been subjects of electrocatalytic dehalogenation studies. These studies explore the efficient removal of bromine atoms under electrocatalytic conditions, which is crucial for the synthesis of less halogenated or halogen-free products for environmental and pharmaceutical applications (Nikitin, Gavrilova, & Magdesieva, 2007).

Catalytic Applications in Organic Synthesis

Furthermore, research into catalytic applications has identified the use of derivatives of 2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde in promoting the synthesis of complex organic frameworks. For example, N-bromo sulfonamide derivatives have been utilized as efficient catalysts for the preparation of octahydroxanthene derivatives, highlighting the compound's versatility in facilitating diverse chemical transformations (Khazaei, Abbasi, & Moosavi‐Zare, 2016).

Safety And Hazards

The safety information for “2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name |

2-bromo-4,4-dimethylcyclohexene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO/c1-9(2)4-3-7(6-11)8(10)5-9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVVNAQKPNQJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C(C1)Br)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride](/img/structure/B1381232.png)

![2-[(5-methyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1381234.png)

![3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1381235.png)

![tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1381239.png)